Methyl 2-((tert-butoxycarbonyl)amino)-2-chloro-3,3,3-trifluoropropanoate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of reducing agents or inversion methods . For example, the erythro (±) isomer of a similar compound has been obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C . The erythro isomer has been effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate and crown ether-18-6 .Molecular Structure Analysis
The molecular structure of these types of compounds can be complex. For instance, “Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate” has a molecular weight of 203.24 and an InChI code of 1S/C9H17NO4/c1-9(2,3)14-8(12)10(4)6-7(11)13-5/h6H2,1-5H3 .Chemical Reactions Analysis
The chemical reactions involving these compounds can be diverse, depending on the specific compound and the conditions. For instance, in one study, a similar compound was synthesized using sodium borohydride in methanol at -40°C .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. It is stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Quantitative Analysis in Chemistry
The tert-butyloxycarbonyl group, a part of the compound's structure, can be quantitatively cleaved from N-blocked amino acids and peptides. This process involves a perchloric acid solution in acetic acid, which helps in determining the tert-butyloxycarbonyl derivative. This method is significant due to its simplicity and efficiency (Ehrlich-Rogozinski, 1974).
Synthesis of Non-proteinogenic Amino Acids
A method for preparing orthogonally protected methyl esters of non-proteinogenic amino acids was developed. This involved using tert-butyloxycarbonyl and other protective groups in the synthesis process. This approach is essential for producing amino acid derivatives for various applications (Temperini et al., 2020).
Catalytic Applications in Organic Chemistry
The compound is used in the preparation of amino acid-functionalized cyclopentadienyl molybdenum tricarbonyl complexes. These complexes are significant in catalytic olefin epoxidation, showcasing the compound's utility in catalytic processes (Abrantes et al., 2009).
Precursors to Fluorinated Alpha-Amino Acids
The compound plays a role in the palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides. This process is important for creating precursors to fluorinated alpha-amino acids, highlighting its role in synthesizing complex amino acid derivatives (Amii et al., 2000).
Structural Analysis in Crystallography
In crystallography, the compound has been used to study polymorphic forms of amino acids in the crystalline state. This research contributes to our understanding of molecular structures and interactions in solid states (Gebreslasie et al., 2011).
Enantiomer Separation in Chromatography
It aids in the derivatization of amino acids for the separation of enantiomeric isomers in capillary gas chromatography. This application is crucial in analytical chemistry for separating and analyzing chiral compounds (Abe et al., 1996).
Safety and Hazards
Future Directions
The future directions for research on these compounds could involve further exploration of their synthesis, properties, and potential applications. For example, one study reported an efficient protocol for the synthesis of a similar compound, highlighting the method’s cost-effectiveness, excellent yields, and potential for large-scale synthesis . This suggests that there may be potential for further optimization and application of these synthesis methods in the future.
Properties
IUPAC Name |
methyl 2-chloro-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO4/c1-7(2,3)18-6(16)14-8(10,5(15)17-4)9(11,12)13/h1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKQSCFLAJFIOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)OC)(C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089257-01-0 |
Source
|
Record name | methyl 2-{[(tert-butoxy)carbonyl]amino}-2-chloro-3,3,3-trifluoropropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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